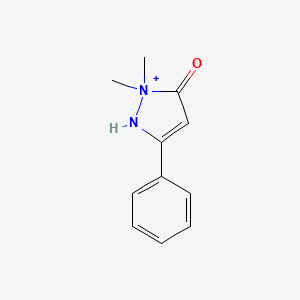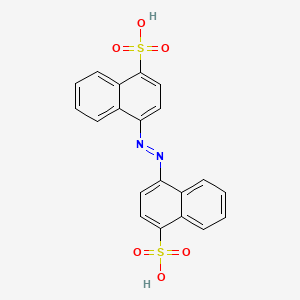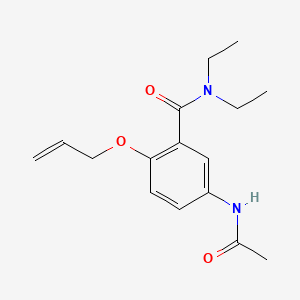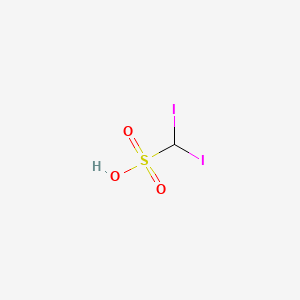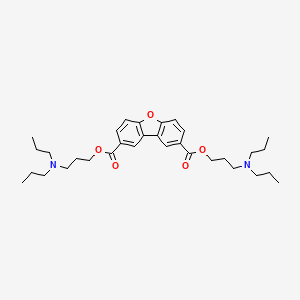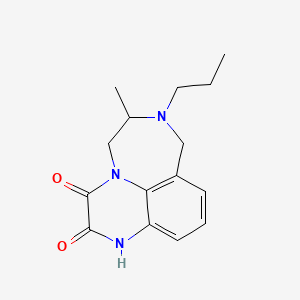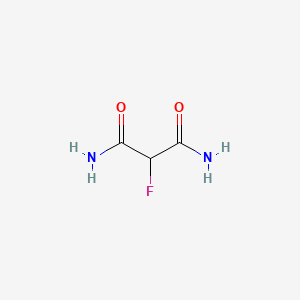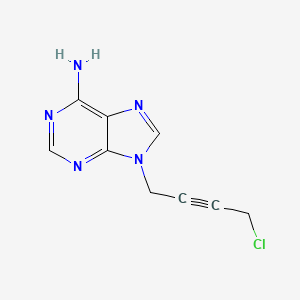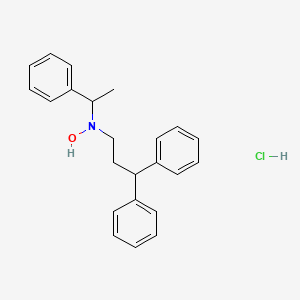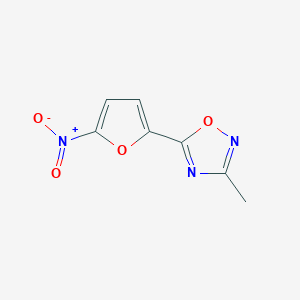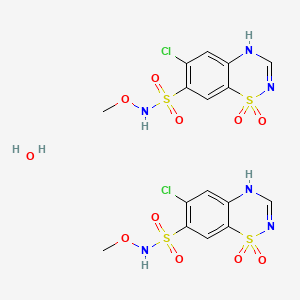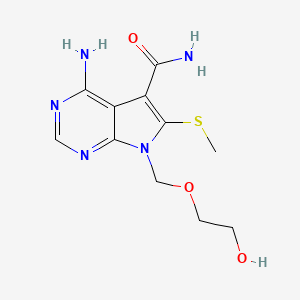acetate CAS No. 41230-57-3](/img/structure/B12800057.png)
Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 157970 is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in medicinal chemistry, particularly in the study of neurodegenerative diseases and cancer. The compound’s unique properties make it a valuable tool for researchers aiming to understand complex biological processes and develop new therapeutic strategies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 157970 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as condensation or cyclization.
Final Assembly: The final steps involve the assembly of the target compound through reactions like nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of NSC 157970 would require optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
NSC 157970 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 157970 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of NSC 157970 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, in cancer research, NSC 157970 may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and survival.
Comparación Con Compuestos Similares
NSC 157970 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like NSC 125973 and NSC 36586 share structural similarities with NSC 157970.
Uniqueness: NSC 157970 may have unique binding properties or biological activities that distinguish it from other compounds. For instance, its ability to selectively target specific pathways or its higher potency in certain assays.
Propiedades
Número CAS |
41230-57-3 |
|---|---|
Fórmula molecular |
C8H11N3O4 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
ethyl 2-[(5-amino-3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-8(13)7(12)10-5-4(2)11-15-6(5)9/h3,9H2,1-2H3,(H,10,12) |
Clave InChI |
ZAYNQQKBMRUIKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=C(ON=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


